BENGHE Foundational & Exploratory

Check Availability & Pricing

8-Aminoquinoline-4-carboxylic Acid: A Versatile
Heterocyclic Scaffold for Scientific
Advancement

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

8-Aminoquinoline-4-carboxylic
Compound Name:
acid

Cat. No.: B040990

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aminoquinoline-4-carboxylic acid, a heterocyclic compound featuring a quinoline core
substituted with an amino group at the 8th position and a carboxylic acid at the 4th position,
has emerged as a significant building block in the fields of medicinal chemistry and materials
science. Its unique structural features, including the presence of multiple functional groups,
impart a diverse range of chemical reactivity and biological activity. This technical guide
provides a comprehensive overview of the synthesis, physicochemical properties, and
applications of 8-aminoquinoline-4-carboxylic acid and its derivatives, with a focus on its role
in the development of novel therapeutic agents. The quinoline scaffold itself is a privileged
structure in drug discovery, with numerous derivatives exhibiting a wide array of
pharmacological activities[1].

Physicochemical Properties

8-Aminoquinoline-4-carboxylic acid is a solid at room temperature with the molecular
formula C10HsN202 and a molecular weight of 188.18 g/mol .[2][3] Key physicochemical
parameters are summarized in the table below.
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Property Value Reference(s)
Molecular Formula C10HsN202 [2][3]
Molecular Weight 188.18 g/mol [2][3]
CAS Number 121689-23-4 [2]
Appearance Solid [3]
Topological Polar Surface Area

(TPSA) 76.21 A2 [2]
logP 1.5152 [2]
Hydrogen Bond Donors 2 [2]
Hydrogen Bond Acceptors 3 [2]
Rotatable Bonds 1 [2]

Synthesis of 8-Aminoquinoline-4-carboxylic Acid

The synthesis of 8-aminoquinoline-4-carboxylic acid can be achieved through several
methods, with the Pfitzinger reaction being a prominent and widely utilized approach.[3]

Pfitzinger Reaction

The Pfitzinger reaction involves the condensation of isatin (or its derivatives) with a carbonyl
compound containing an a-methylene group in the presence of a base to yield substituted
quinoline-4-carboxylic acids.[4]

Reaction Mechanism:

The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin, leading to
the formation of a keto-acid intermediate. This intermediate then condenses with the carbonyl
compound to form an imine, which subsequently cyclizes and dehydrates to yield the final
quinoline-4-carboxylic acid.[4]
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Pfitzinger Reaction Mechanism for Quinoline-4-carboxylic Acid Synthesis.

Experimental Protocol: Pfitzinger Synthesis of a Quinoline-4-carboxylic Acid Derivative
This protocol is a general representation of the Pfitzinger reaction.

Materials:

e Isatin

o Appropriate carbonyl compound (e.g., a ketone with an a-methylene group)
e Potassium hydroxide (KOH)

« Ethanol

o Water

» Hydrochloric acid (HCI) or Acetic acid for acidification

 Diethyl ether

Procedure:

o A solution of the ketone (0.07 mol), isatin (0.07 mol), and potassium hydroxide (0.2 mol) in
ethanol (25 ml) is refluxed for 24 hours.[5]

 After distillation of the majority of the solvent, water is added to the reaction mixture.[5]
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Neutral impurities are removed by extraction with diethyl ether.[5]

The aqueous layer is then acidified with acetic acid to precipitate the crude product.[5]

The precipitate is collected by filtration, washed with cold water, and dried.

Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Other Synthetic Methods

Microwave-assisted synthesis has been reported as an efficient method to increase reaction
rates and yields of quinoline-4-carboxylic acid derivatives.[3][6] One-pot syntheses have also
been developed to streamline the process and reduce reaction times.[3] The Doebner reaction,
a three-component reaction of anilines, aldehydes, and pyruvic acid, also provides a route to
quinoline-4-carboxylic acids.[7]

Spectroscopic Data

While specific spectroscopic data for the parent 8-aminoquinoline-4-carboxylic acid is not
readily available in a consolidated format, data for the parent 8-aminoquinoline and general
characteristics for quinoline carboxylic acids are informative.

Spectroscopic Data for 8-Aminoquinoline

Spectra available from various sources, showing

1H NMR o , _
characteristic aromatic proton signals.[3][9]
Spectra available, indicating the chemical shifts
13C NMR . o
of the carbon atoms in the quinoline ring.
Characteristic peaks for N-H stretching of the
IR Spectra amino group and C=N and C=C stretching of the

quinoline ring.[8]

M Spect . GC-MS data shows a molecular ion peak
ass Spectrometr
P Y corresponding to its molecular weight.[8]

For 8-aminoquinoline-4-carboxylic acid, one would expect to see additional characteristic
signals in the IR spectrum for the carboxylic acid O-H and C=0 stretching, and in the 13C NMR
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spectrum for the carboxylic acid carbon.

Applications as a Heterocyclic Building Block

The true value of 8-aminoquinoline-4-carboxylic acid lies in its utility as a versatile scaffold
for the synthesis of a diverse array of derivatives with significant biological activities.

Directing Group in C-H Functionalization

The 8-aminoquinoline moiety is a powerful bidentate directing group in transition metal-
catalyzed C-H functionalization reactions.[10] This allows for the selective introduction of
various functional groups at positions that would otherwise be unreactive, providing an efficient
route to complex molecules.

Substrate with
8-Aminoquinoline
Directing Group + Metal Catalyst

Metallacycllc
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General Workflow for C-H Functionalization using 8-Aminoquinoline.

Medicinal Chemistry Applications

Derivatives of 8-aminoquinoline-4-carboxylic acid have demonstrated a broad spectrum of
pharmacological activities, making this scaffold a focal point in drug discovery research.

The 8-aminoquinoline core is the basis for the antimalarial drugs primaquine and tafenoquine,
which are crucial for eradicating the dormant liver stages of Plasmodium vivax and P. ovale.[6]
[11] While the parent 8-aminoquinoline shows some activity, its derivatives exhibit significantly
enhanced potency.
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Compound/Derivativ _
Target/Strain ICso Reference(s)
e

8AQ Metal Complexes  P. falciparum (K1,

_ _ 100-1000 pg/mL [12]

(1-6) chloroquine-resistant)
8-Aminoquinoline P. falciparum (K1,

) ) ) 100-1000 pg/mL [12]
(free ligand) chloroquine-resistant)
Quinoline-4-
carboxamide P. falciparum (3D7) 120 nM [13][14]
derivative (Hit 1)
Optimized Quinoline-
4-carboxamides (40, P. berghei (in vivo) ED9o < 1 mg/kg [13]

43, 44)

Numerous derivatives of quinoline and 8-aminoquinoline have shown potent cytotoxic activity
against various cancer cell lines. The proposed mechanisms of action include the induction of
apoptosis and the inhibition of key signaling pathways.
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Compound/Derivativ _
Cancer Cell Line ICso0 (UM) Reference(s)
e
8-AQ glycoconjugate
17 Qaly e HCT 116 (colon) 116.4+5.9 [15]
8-AQ glycoconjugate
17 Qaly 9 MCF-7 (breast) 78.1+9.3 [15]
Quinoline-4-carboxylic ] Potent inhibition
) o Various [16]
acid derivatives reported
Quinoline-based
o MTOR assay 0.064 [17][18]
MTOR inhibitor (PQQ)
Quinazoline derivative
SK-BR-3 (breast) 10.16 + 0.86 [19]
(LU1501)
Quinazoline derivative
HCC1806 (breast) 10.66 £ 1.01 [19]
(LU1501)
2-(4-
acrylamidophenyl)-
.y _ pheny) _ SIRT3 7.2 [20]
quinoline-4-carboxylic
acid (P6)
Quinoline-8- C32 (amelanotic
) 233.9 pg/mL [21]
sulfonamide (9a) melanoma)
Quinoline-8- COL0829
] 168.7 pg/mL [21]
sulfonamide (9a) (melanoma)
Quinoline-8-
) MDA-MB-231 (breast)  273.5 pg/mL [21]
sulfonamide (9a)
Quinoline-8- U87-MG
) ) 339.7 pg/mL [21]
sulfonamide (9a) (glioblastoma)
Quinoline-8-
) A549 (lung) 223.1 pg/mL [21]
sulfonamide (9a)
© 2025 BenchChem. All rights reserved. 7/14 Tech Support


https://www.benchchem.com/pdf/Validating_the_Mechanism_of_Action_of_New_8_Aminoquinoline_Derivatives_A_Comparative_Guide.pdf
https://www.benchchem.com/pdf/Validating_the_Mechanism_of_Action_of_New_8_Aminoquinoline_Derivatives_A_Comparative_Guide.pdf
https://pubmed.ncbi.nlm.nih.gov/39358207/
https://pubmed.ncbi.nlm.nih.gov/25832358/
https://kld-journal.fedlab.ru/1871-5206/index
https://www.researchgate.net/publication/359864238_Design_Synthesis_and_Biological_evaluation_of_novel_Quinazoline_Derivatives_as_potential_NF-kb_inhibitors
https://www.researchgate.net/publication/359864238_Design_Synthesis_and_Biological_evaluation_of_novel_Quinazoline_Derivatives_as_potential_NF-kb_inhibitors
https://pubchem.ncbi.nlm.nih.gov/compound/8-Aminoquinoline-4-carboxylic-acid
https://pmc.ncbi.nlm.nih.gov/articles/PMC10058396/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10058396/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10058396/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10058396/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10058396/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b040990?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Quinoline carboxylic acid derivatives have also been investigated for their anti-inflammatory
properties, with some compounds showing potent inhibition of inflammatory mediators.

Compound/Derivativ
Assay ICso Reference(s)
e
o ) LPS-induced ) )
Quinoline-4-carboxylic o Appreciable anti-
) inflammation in ) o [16]
acids inflammatory affinities
RAW264.7 cells
o o LPS-induced nitric —
Quinoline derivatives ) ) Excellent inhibitory
oxide release in J774 o [22]
(17c, 24¢) activities
macrophages

Signaling Pathways Modulated by Quinoline
Derivatives

A significant area of research focuses on the ability of quinoline derivatives to modulate key
intracellular signaling pathways that are often dysregulated in diseases like cancer.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival,
and its aberrant activation is a hallmark of many cancers.[23] Several quinoline derivatives
have been identified as potent inhibitors of this pathway, acting at different nodes of the
cascade.[17][18][24][25]
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Inhibition of the PI3K/Akt/mTOR Pathway by Quinoline Derivatives.
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NF-kB Signaling Pathway

The NF-kB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway
plays a crucial role in regulating inflammatory responses.[1][26] Dysregulation of this pathway
is implicated in various inflammatory diseases and cancers. Quinoline derivatives have been
shown to inhibit the NF-kB pathway, suggesting their potential as anti-inflammatory and
anticancer agents.[19][22][27]
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Inhibition of the NF-kB Signaling Pathway by Quinoline Derivatives.
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Conclusion

8-Aminoquinoline-4-carboxylic acid represents a highly valuable and versatile heterocyclic
building block in contemporary chemical and pharmaceutical research. Its accessible synthesis
and the rich reactivity of its functional groups have enabled the development of a vast library of
derivatives with potent biological activities. The demonstrated efficacy of these compounds in
targeting critical cellular pathways, such as PISK/Akt/mTOR and NF-kB, underscores their
therapeutic potential in areas of significant unmet medical need, including malaria, cancer, and
inflammatory disorders. Future research efforts focused on the strategic modification of this
privileged scaffold are poised to yield novel and improved therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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